molecular formula C5H4N4S2 B2574681 2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione CAS No. 2375261-14-4

2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione

Cat. No.: B2574681
CAS No.: 2375261-14-4
M. Wt: 184.24
InChI Key: OVBQFZZBGYTQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione is a heterocyclic compound that contains both thiazole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2-thione, which can then be alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of microwave-assisted synthesis has also been explored to improve the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Alkyl halides and aryl halides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylthio and arylthio derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione is unique due to its specific combination of thiazole and pyrimidine rings, which confer distinct biological activities and make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S2/c6-5-9-2-3(10)7-1-8-4(2)11-5/h1H,(H2,6,9)(H,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBQFZZBGYTQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=S)N1)N=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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